Berberastine

概要

説明

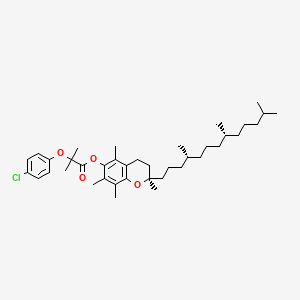

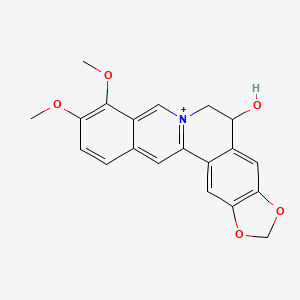

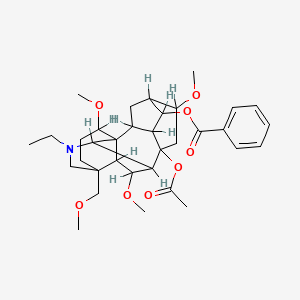

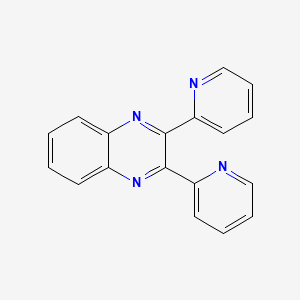

Berberastine is an isoquinoline alkaloid found in various plants, including Hydrastis canadensis (goldenseal). It is structurally related to berberine and shares many of its pharmacological properties. This compound is known for its bright yellow color and has been studied for its potential therapeutic applications, particularly in traditional medicine.

準備方法

Synthetic Routes and Reaction Conditions: Berberastine can be synthesized from dopamine and noradrenaline, which serve as precursors. The incorporation of these catecholamines into the alkaloid structure occurs without randomization of radioactivity, indicating a specific biosynthetic pathway . The synthetic route involves the conversion of tyrosine into dopamine and 3,4-dihydroxyphenylpyruvic acid, which are then incorporated into the alkaloid structure.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources such as Hydrastis canadensis. The extraction process includes the use of solvents to isolate the alkaloid from the plant material, followed by purification steps to obtain the pure compound.

化学反応の分析

Types of Reactions: Berberastine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the alkaloid structure, leading to the formation of reduced derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties.

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other isoquinoline alkaloids.

Biology: Investigated for its antimicrobial and anti-inflammatory properties.

Medicine: Potential therapeutic applications include treatment of infections, inflammation, and metabolic disorders.

Industry: Utilized in the production of dyes and pigments due to its bright yellow color.

作用機序

The mechanism of action of berberastine involves multiple molecular targets and pathways:

Antimicrobial Activity: this compound binds to bacterial DNA, inhibiting replication and transcription.

Anti-inflammatory Effects: It modulates the activity of inflammatory cytokines and enzymes, reducing inflammation.

Metabolic Effects: this compound influences metabolic pathways, including lipid and glucose metabolism, through the activation of AMP-activated protein kinase (AMPK) and other signaling pathways

類似化合物との比較

Berberastine is structurally similar to other isoquinoline alkaloids such as:

Berberine: Shares many pharmacological properties but differs in its specific molecular structure and biosynthetic pathway.

Hydrastine: Another alkaloid found in Hydrastis canadensis, with distinct pharmacological effects.

Canadine: Similar in structure but with different biological activities.

Uniqueness: this compound’s unique biosynthetic pathway and specific molecular interactions make it distinct from other isoquinoline alkaloids. Its ability to bind to DNA and modulate various metabolic pathways highlights its potential as a versatile therapeutic agent.

特性

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO5/c1-23-17-4-3-11-5-15-12-6-18-19(26-10-25-18)7-13(12)16(22)9-21(15)8-14(11)20(17)24-2/h3-8,16,22H,9-10H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCGRXCCUHLLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4C(C3)O)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18NO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947203 | |

| Record name | 5-Hydroxy-9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-73-6 | |

| Record name | Berberastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-5-hydroxy-9,10-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Berberastine?

A1: this compound is an isoquinoline alkaloid with the molecular formula C20H18NO4+ and a molecular weight of 336.36 g/mol [, ].

Q2: What other alkaloids are commonly found alongside this compound in plants like Coptis chinensis and Hydrastis canadensis?

A2: this compound often coexists with other alkaloids like berberine, coptisine, palmatine, jatrorrhizine, epiberberine, hydrastine, and canadine in plants such as Coptis chinensis and Hydrastis canadensis [, , ].

Q3: How is the content of this compound and other alkaloids determined in plant materials?

A3: Capillary electrophoresis and high-performance liquid chromatography coupled with various detectors like a photodiode array detector (HPLC-DAD) or mass spectrometer (HPLC-MS) are commonly employed for quantitative and qualitative analyses of this compound and other alkaloids in plant materials [, , ].

Q4: How can the origin of Coptidis Rhizoma be identified based on its alkaloid content?

A4: Different species of Coptis, the source of Coptidis Rhizoma, exhibit distinct alkaloid profiles. For instance, Coptis japonica lacks epiberberine and this compound, while C. japonica var. dissecta lacks this compound. These differences in alkaloid composition, as revealed by capillary electrophoresis, can be used for species identification [].

Q5: What is the biosynthetic pathway of this compound?

A5: Research indicates that dopamine acts as a precursor in the biosynthesis of this compound. Notably, this incorporation of labeled dopamine into this compound occurs without randomization of radioactivity, suggesting a specific enzymatic process []. Noradrenaline can also serve as a precursor for this compound, but not for other related alkaloids like berberine, hydrastine, and canadine [, , ].

Q6: Has the total synthesis of this compound been achieved?

A6: Yes, a regioselective total synthesis of (±)-Berberastine has been accomplished. The synthetic route involves a six-step process starting from methyl 6-chloromethyl-2,3-dimethoxybenzoate, culminating in the formation of this compound iodide [, , ].

Q7: Are there any computational studies exploring the potential of this compound as an anti-Alzheimer's drug?

A8: Yes, in silico studies have explored this compound's potential as an acetylcholinesterase (AChE) inhibitor, a target for Alzheimer's disease treatment. This compound showed promising binding affinity to AChE in molecular docking simulations [].

Q8: Have any studies investigated the potential of this compound against parasitic infections?

A9: In silico studies suggest that this compound might be effective against the zoonotic parasite Echinococcus granulosus. It demonstrated a strong binding affinity to the parasite's thioredoxin glutathione reductase (egTGR) in molecular docking simulations, suggesting a potential antiparasitic effect [].

Q9: What are the potential applications of this compound in drug design?

A10: this compound, along with other phytochemicals, holds potential in designing dual-binding site heterodimeric drugs for Alzheimer’s disease. These heterodimers, computationally designed by linking two phytochemicals, have shown improved binding affinities to both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) compared to existing drugs like donepezil [].

Q10: What are the implications of using plant materials containing this compound and other alkaloids for quality control in herbal medicine production?

A11: The presence of closely related alkaloids like palmatine in other plant species raises concerns about potential adulteration of herbal preparations. Therefore, stringent quality control measures are crucial to ensure the authenticity and safety of herbal medicines containing this compound [, ]. This involves verifying the botanical origin of the plant material and employing appropriate analytical techniques to quantify marker compounds like berberine and detect potential adulterants [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

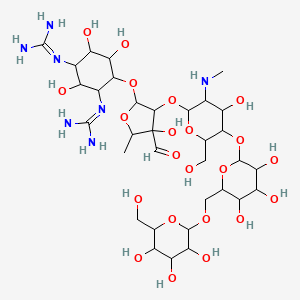

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfoamino)-4-sulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(1R,2S,3R,4R)-1,3-dihydroxy-5-oxo-4-(sulfoamino)-1-sulfooxypentan-2-yl]oxy-4-hydroxy-5-(sulfooxymethyl)oxane-2-carboxylic acid](/img/structure/B1212659.png)